Black 1
Description
Contextualization within Modern Chemical Systems Research
In modern chemical research, Black 1 is situated within the extensive class of azo dyes, which are organic compounds characterized by the presence of one or more azo groups (―N=N―). britannica.com This functional group is a powerful chromophore that imparts intense color to the molecule, making azo dyes fundamentally important in the science of colorants. youtube.com Research into compounds like this compound contributes to the broader understanding of structure-property relationships in large, conjugated π-systems. youtube.com
The polysulfonated nature of the this compound molecule makes it highly soluble in aqueous systems, a key feature for many of its applications. wikipedia.org This characteristic also makes it a subject of interest in studies related to molecular transport, interactions with ionic species, and behavior in solution. In analytical chemistry, synthetic dyes like this compound are utilized as standards and reagents. sigmaaldrich.com For instance, it has been employed as a redox indicator in microbiological inhibition bioassays and as a quenching agent in calcium mobilization assays. sigmaaldrich.com Its distinct spectrophotometric properties, with a primary absorption maximum around 570 nm in water, allow for precise quantification and detection, making it a useful tool in the development of new analytical methods. sigmaaldrich.comfao.org
Historical Development and Evolution of Research Perspectives on Chemical Compound "this compound"
The development of this compound is rooted in the late 19th-century discovery of azo dyes, which revolutionized the dye industry by providing a vast array of synthetic colors that were often more stable and versatile than their natural counterparts. britannica.comyoutube.comopenedition.org The first azo dyes were synthesized in the 1860s, following the discovery of the diazo coupling reaction, an electrophilic aromatic substitution that remains the core chemical process for their creation. youtube.compsiberg.com
The synthesis of this compound involves a multi-step diazo coupling process. It begins with the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid), which is then coupled with 8-aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid). The resulting intermediate is diazotized again and finally coupled with 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid (N-acetyl K acid) to form the final bis-azo structure. fao.org
Initially, the primary focus of research and application for this compound was its function as a colorant, particularly in the food and cosmetic industries. iacmcolor.orgaltmeyers.org Over time, as analytical techniques became more sophisticated, research perspectives evolved. Scientific interest expanded from its tinctorial properties to its chemical behavior and potential for other applications. This shift led to its use as an analytical standard for chromatography and in various biological assays, where its properties could be leveraged for detection and quenching purposes. sigmaaldrich.comsigmaaldrich.com
Significance of "this compound" in Advanced Chemical Applications and Fundamental Studies
While historically used as a colorant, the significance of this compound in fundamental and advanced chemical studies lies in its representative nature as a complex, water-soluble bis-azo dye. Its well-defined chemical structure and properties make it a suitable model compound for research in several areas.
In Materials Science: The study of azo dyes is relevant to the development of advanced materials. Azo compounds can exhibit photochromism (reversible color change upon exposure to light), a property being explored for optical data storage and molecular switches. While this compound itself may not be the primary candidate for these applications, fundamental studies of its spectroscopic and electronic properties contribute to the knowledge base required to design novel photoresponsive materials.
In Analytical Chemistry: this compound serves as a crucial reference material for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for detecting and quantifying synthetic colorants. sigmaaldrich.com Its use in specialized assays, for example as a redox indicator, highlights its utility beyond simple coloration. sigmaaldrich.com The interaction of its sulfonate groups with different matrices and its electrochemical behavior are subjects of study for creating new sensing and detection platforms.
In Fundamental Dye Chemistry: The compound provides a basis for investigating the degradation pathways of complex azo dyes. Research into its reductive cleavage, which can break the azo linkages to form aromatic amines, is important for understanding the stability and environmental fate of this class of chemicals. scbt.com These studies are essential for developing more stable dyes or for creating processes to decolorize dye-containing wastewater.
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) / Other Names |
|---|---|
| This compound | Brilliant Black BN, Brilliant Black PN, Food this compound, C.I. 28440, E 151 |
| 4-aminobenzenesulfonic acid | Sulfanilic acid |
| 8-aminonaphthalene-2-sulfonic acid | 1,7-Cleve's acid |
Properties
CAS No. |
1341-93-1 |
|---|---|
Molecular Formula |
C13H18O5S |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Chemical Compound Black 1
Established Synthetic Pathways and Mechanistic Elucidation
The traditional and most common methods for synthesizing Sulphur Black 1 involve high-temperature reactions of specific organic precursors with sulfur or polysulfides. These processes are often complex and can result in a mixture of polymeric chromophores.
While Sulphur this compound is not an azo dye itself, the principles of diazotization and coupling reactions are relevant to the synthesis of its organic precursors. The primary precursor for the original synthesis of Sulphur this compound is 2,4-dinitrophenol. However, other precursors can be synthesized using azo chemistry. For instance, aniline can be diazotized using sodium nitrite and a mineral acid to form a diazonium salt. This highly reactive intermediate can then undergo a coupling reaction with an activated aromatic compound, such as a phenol or an aniline derivative, to form an azo compound. These azo compounds can then be used as precursors in the subsequent sulfurization step. The general mechanism involves the electrophilic attack of the diazonium ion on the electron-rich coupling component.
The core of Sulphur this compound synthesis is the thionation process, where sulfur is incorporated into the organic precursor molecule. This is typically achieved by heating the precursor, such as 2,4-dinitrophenol or its derivatives, with sodium polysulfide (Na₂Sₓ). The reaction is highly complex and proceeds through a series of reduction and sulfurization steps. The nitro groups of the precursor are reduced, and sulfur atoms are introduced, forming thiazine, thianthrene, and other sulfur-containing heterocyclic structures. These structures are then polymerized to create the final macromolecular dye. The exact composition and structure of Sulphur this compound can vary depending on the reaction conditions, including the sulfur to precursor ratio, temperature, and reaction time. The polysulfide acts as both a nucleophile and a reducing agent in this process.
The industrial production of Sulphur this compound often involves a high-temperature "baking" or calcination process. After the initial reaction in an aqueous solution of sodium polysulfide, the resulting intermediate product is often isolated and heated to high temperatures, typically in the range of 200-300°C. This solid-state reaction is crucial for the development of the final color and properties of the dye. During calcination, further polymerization and cross-linking of the sulfur-containing molecules occur, leading to the formation of the large, insoluble macromolecular structure that characterizes Sulphur this compound. The process is typically carried out in large, rotating iron drums.
While not a traditional method for the synthesis of Sulphur this compound, modern research has explored the use of controlled polymerization techniques to create well-defined black dyes and pigments. For example, Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, can be used to synthesize conjugated polymers with specific chromophoric units. By carefully selecting the monomers, it is possible to create black polymers with tailored properties. While this approach offers greater control over the final structure compared to traditional sulfurization methods, its application in the large-scale production of a low-cost dye like Sulphur this compound is currently limited.
Development of Novel Synthetic Strategies
Research into the synthesis of black dyes continues to evolve, with a focus on improving the efficiency, environmental footprint, and performance of the products.
A significant challenge in the synthesis of Sulphur this compound is the lack of precise control over the structure of the final product, which is a complex mixture of polymeric molecules. Modern synthetic chemistry aims to address this through chemo-selective and regiocontrolled reactions. This involves designing precursor molecules with specific reactive sites and using catalysts or reaction conditions that favor the formation of desired linkages. For example, by using precursors with strategically placed leaving groups and nucleophilic sites, it may be possible to direct the sulfurization reaction to occur at specific positions, leading to a more uniform product with improved properties. Research in this area is ongoing and aims to provide a deeper understanding of the relationship between the molecular structure and the performance of black sulfur dyes.
| Compound Name | Chemical Formula | Role in Synthesis |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Primary precursor for Sulphur this compound |
| Sodium Polysulfide | Na₂Sₓ | Sulfurating and reducing agent |
| Aniline | C₆H₇N | Precursor for azo dye intermediates |
| Sodium Nitrite | NaNO₂ | Reagent for diazotization |
| Palladium Catalyst | Pd(PPh₃)₄ (example) | Catalyst for Suzuki coupling |
| Organoboron Compound | R-B(OH)₂ (example) | Reactant in Suzuki coupling |
| Organohalide | R'-X (example) | Reactant in Suzuki coupling |
Green Chemistry Principles in "this compound" Synthesis
While specific green chemistry methodologies for the industrial synthesis of Brilliant this compound are not extensively documented in publicly available literature, the broader field of azo dye synthesis has seen significant advancements in the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes. Traditional azo dye synthesis often involves the use of corrosive acids, volatile organic solvents, and can produce significant amounts of waste.
Modern, greener approaches to azo dye synthesis, which could be applicable to the production of Brilliant this compound, include:
Use of Solid Acid Catalysts: To replace corrosive liquid acids like hydrochloric acid in the diazotization step, solid acid catalysts have been explored. Examples include silica-supported boron trifluoride (nano BF3·SiO2) and sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H). rsc.org These catalysts are often reusable, non-corrosive, and can lead to higher yields and simpler product isolation.
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together at room temperature, can significantly reduce the use of hazardous solvents. rsc.org This approach can also lead to faster reaction times and higher conversion rates.
Water-Based Synthesis: Utilizing water as a solvent is a key aspect of green chemistry. The sulfonic acid groups present in the precursors of Brilliant this compound impart water solubility, making an entirely aqueous synthesis route feasible.
Catalytic Diazotization and Coupling: The use of catalysts can enhance the efficiency of both the diazotization and coupling steps, potentially allowing for milder reaction conditions and reducing the formation of byproducts.
It is important to note that the direct application of these specific green methodologies to the commercial production of Brilliant this compound would require further research and development to ensure scalability and economic viability.
Catalytic Approaches to Enhance Reaction Efficiency and Selectivity
Catalysis plays a crucial role in modern chemical synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. In the context of azo dye synthesis, including that of Brilliant this compound, catalytic approaches can be applied to both the diazotization and the azo coupling steps.
Catalysis in Diazotization: The diazotization of aromatic amines is a critical step in azo dye synthesis. While traditionally carried out using nitrous acid (generated in situ from sodium nitrite and a strong acid), catalytic methods can offer improvements. The use of solid acid catalysts, as mentioned in the green chemistry section, is a prime example. These catalysts provide an acidic environment for the reaction to occur while being easily separable from the reaction mixture.
Catalysis in Azo Coupling: The azo coupling reaction is an electrophilic aromatic substitution. The efficiency and selectivity of this reaction can be influenced by the catalyst used. While the reaction is often self-catalyzed to some extent, the use of specific catalysts can be beneficial. For instance, clay catalysts have been shown to exhibit bifunctional catalytic properties for both diazotization and diazo coupling reactions, avoiding the need for acids and alkalis.
The table below summarizes some catalytic approaches that have been explored for the synthesis of azo dyes and could be relevant for the synthesis of Brilliant this compound.
| Catalytic Approach | Catalyst Example | Potential Advantages in "this compound" Synthesis |
| Solid Acid Catalysis | Nano BF3·SiO2, Fe3O4@SiO2-SO3H | Reusable, non-corrosive, improved stability of diazonium salt, potential for solvent-free conditions. |
| Clay Catalysis | Montmorillonite K-10 | Bifunctional for diazotization and coupling, avoids use of strong acids/bases, environmentally friendly. |
| Phase Transfer Catalysis | Quaternary ammonium (B1175870) salts | Can enhance reaction rates and yields, particularly in biphasic systems. |
Analysis of Synthetic Precursors and Intermediate Compounds
The quality of the final Brilliant this compound dye is intrinsically linked to the purity of its precursors and the control of intermediate compounds formed during synthesis.
Characterization of Reaction Intermediates
The synthesis of Brilliant this compound involves the formation of at least two key intermediate compounds.
First Intermediate: The product of the coupling reaction between diazotized 2-aminobenzenesulfonic acid and 8-aminonaphthalene-2-sulfonic acid. This is a monoazo compound that still contains a free amino group.
Second Intermediate (Diazonium Salt): The product of the diazotization of the first intermediate. This diazonium salt is the electrophile for the final coupling reaction.
The characterization of these intermediates is crucial for process control and ensuring the desired final product. A variety of analytical techniques can be employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture. It can be used to monitor the consumption of reactants and the formation of intermediates and the final product. HPLC coupled with a diode-array detector (DAD) can provide UV-Vis spectra of the separated components, aiding in their identification.
Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), mass spectrometry can provide molecular weight information for the various components in the reaction mixture, allowing for the definitive identification of intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the intermediates, confirming their chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups in the intermediates, such as the azo group (-N=N-) and sulfonic acid groups (-SO3H).
The stability of diazonium salt intermediates is a critical factor in azo dye synthesis. They are often unstable and are typically used immediately after their formation without isolation.
Impact of Precursor Purity on "this compound" Composition
The purity of the starting materials—2-aminobenzenesulfonic acid, 8-aminonaphthalene-2-sulfonic acid, and 4-acetamido-5-hydroxynaphthalene-1,7-disulfonic acid—has a direct impact on the purity and composition of the final Brilliant this compound dye. Impurities in the precursors can lead to the formation of undesired side products, which can affect the color, solubility, and other properties of the final dye.
The table below outlines the potential impact of impurities in each precursor on the final composition of Brilliant this compound.
| Precursor | Potential Impurities | Impact on "this compound" Composition |
| 2-Aminobenzenesulfonic acid (Sulfanilic acid) | Isomers (e.g., ortho- and meta-aminobenzenesulfonic acid), unreacted aniline | Formation of isomeric and side-product dyes with different shades and properties. |
| 8-Aminonaphthalene-2-sulfonic acid | Other isomers of aminonaphthalene sulfonic acid | Leads to the formation of structurally different azo dyes, affecting the overall color and purity. |
| 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid | Incompletely acetylated or isomeric starting materials | Results in the formation of byproducts that can be difficult to separate from the final dye, impacting its quality. |
To ensure the high quality of Brilliant this compound, stringent quality control of the precursors is essential. This typically involves the use of analytical techniques such as HPLC and titration to determine the purity of the starting materials before they are used in the synthesis.
Advanced Structural Characterization and Spectroscopic Investigations of Chemical Compound Black 1
Elucidation of Molecular and Electronic Structures
The intricate molecular and electronic characteristics of Black 1 are investigated using a suite of spectroscopic methods. Each technique provides unique insights into the compound's structure and behavior.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy in Reaction Monitoring and Electronic Transition Analysis
UV-Vis spectroscopy is a fundamental technique for analyzing this compound, revealing information about its electronic transitions. The dye, which is soluble in water, exhibits a characteristic absorption spectrum. worlddyevariety.comfood-info.net The maximum absorption wavelength (λmax) for Brilliant Black BN in an aqueous solution is consistently reported at approximately 571-572 nm. fao.orgaatbio.com This peak is responsible for its deep color and is a result of π→π* electronic transitions within the extensive conjugated system of aromatic rings and azo groups (–N=N–). infocons.org
The intensity of this absorption is directly proportional to the dye's concentration, a principle that is leveraged in quantitative analysis and for monitoring processes like photocatalytic degradation. mdpi.comresearchgate.net During such processes, the breakdown of the dye's chromophore leads to a decrease in the absorbance at 572 nm, allowing for real-time tracking of the reaction kinetics. researchgate.net The technique is also sufficiently sensitive to be used in methods for determining trace amounts of other substances, where the dye acts as a chelating or extraction agent. researchgate.net
UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | ~572 nm (in water) | Corresponds to the primary electronic transition (π→π*) responsible for the dye's color. |
| Molar Absorptivity (ε) | 53.0 L/(g·cm) | Indicates the high intensity of light absorption, characteristic of strong chromophores. |
| Appearance in Solution | Dark purple in water | The perceived color is complementary to the light absorbed in the green-yellow region of the spectrum. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
FTIR spectroscopy is instrumental in identifying the specific functional groups present in the this compound molecule. mdpi.com The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational modes of different bonds. mdpi.com
Key functional groups identified in the FTIR spectrum of this compound include:
O-H Stretching: A broad band typically observed in the region of 3200–3600 cm⁻¹, often attributed to the presence of adsorbed water or moisture. mdpi.com
N-H Stretching/Bending: Peaks related to the acetamido group (CH₃CONH–) are expected.
Aromatic C-H Stretching: Signals appear just above 3000 cm⁻¹.
C=O Stretching: A sharp peak from the acetyl and keto groups.
Aromatic C=C Stretching: Bands around 1500-1600 cm⁻¹ are characteristic of the naphthalene (B1677914) rings. mdpi.com
N=N Stretching: The azo bond, central to the dye's structure, shows a characteristic vibration, although it can sometimes be weak in symmetric molecules.
S=O Stretching: Strong, distinct peaks from the sulfonate (–SO₃⁻) groups are a prominent feature, typically found in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions.
These spectral features confirm the complex molecular structure of the dye, which includes multiple aromatic rings, azo linkages, and sulfonate groups. worlddyevariety.com The analysis of peak shifts and broadening can also provide insights into intermolecular interactions, such as hydrogen bonding.
Key FTIR Functional Group Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch (broad) | Adsorbed H₂O |
| ~1600 - 1500 | C=C Stretch (in ring) | Aromatic Rings |
| ~1250 - 1010 | S=O Asymmetric & Symmetric Stretch | Sulfonate (R-SO₃⁻) |
| ~750 | Ti-O Stretch / O-Ti-O Bend | Titanium Dioxide |
*Note: The Ti-O peak at 750 cm⁻¹ is observed when this compound is analyzed in conjunction with a TiO₂ photocatalyst, not in the pure dye. mdpi.com
Raman Spectroscopy for Vibrational and Micro-structural Characterization, including Graphitization Degree
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. It has been effectively used for the analysis of synthetic dyes like this compound. nih.gov The technique can identify vibrational modes within the molecule's carbon skeleton and azo linkages. usra.edu Studies have demonstrated the use of Surface-Enhanced Raman Spectroscopy (SERS) to achieve low detection limits for this compound, highlighting its sensitivity for trace analysis. nih.gov
The term "graphitization degree" is a metric typically used to characterize carbon-based materials like graphite (B72142) or carbon black by analyzing the relative intensities of the D (disorder) and G (graphitic) bands in their Raman spectra. usra.edu Brilliant Black BN is a distinct organic molecule, not a carbon material, so the concept of graphitization degree is not directly applicable to its own molecular structure. However, this analysis would be relevant if this compound were studied in a matrix containing carbonaceous materials or if its degradation products included such materials.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Surface Species
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. libretexts.orgcreative-biostructure.com An XPS analysis of this compound would confirm the presence of carbon, nitrogen, oxygen, sulfur, and sodium on the sample surface. wikipedia.orgscience.gov
High-resolution scans of the core level peaks for each element provide detailed chemical state information:
C 1s: The carbon spectrum can be deconvoluted into several peaks corresponding to C-C/C-H in aromatic rings, C-N from the amide, and C=O from the keto and amide groups.
N 1s: This spectrum would show distinct peaks for the different nitrogen environments: the azo linkages (–N=N–) and the amide group (–NH–).
S 2p: The binding energy of the sulfur peak would confirm its high oxidation state (+6) as part of the sulfonate (–SO₃⁻) groups.
O 1s: The oxygen signal would arise from the sulfonate groups, the keto group, and the acetyl group.
Na 1s: The presence of a sodium peak confirms that the dye is in its salt form. wikipedia.org
XPS is therefore invaluable for verifying the molecular integrity and identifying the various chemical environments of the constituent atoms on the surface of the solid dye.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. mdpi.com For a stable, diamagnetic molecule like this compound in its ground state, no EPR signal would be expected.
However, EPR becomes a powerful tool for studying the degradation pathways of the dye. Processes like photocatalysis, advanced oxidation, or enzymatic breakdown can cleave the azo bonds, potentially generating radical intermediates. mdpi.comscbt.com Detecting and identifying these radicals via EPR can provide crucial mechanistic insights into how the dye is transformed in different chemical or biological environments. For instance, the formation of hydroxyl radicals (•OH) is often monitored by EPR in studies of photocatalytic degradation of dyes. mdpi.com
Microscopic and Morphological Analysis
Understanding the physical form of this compound in its solid state is crucial for various applications. Electron microscopy techniques are used to visualize the morphology and structure of the dye particles.
Brilliant Black BN is typically supplied as a fine powder or granules. wikipedia.org Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, size, and aggregation of these particles. measurlabs.comtandfonline.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the dye particles. foodsafetytech.com Analysis would reveal the shape, surface texture (e.g., smooth or wrinkled), and size distribution of the powder particles. researchgate.net For instance, different drying or precipitation conditions during synthesis can lead to particles that are spherical, irregular, or amorphous aggregates. researchgate.net
Transmission Electron Microscopy (TEM): TEM is used to observe the internal structure of materials. tandfonline.com For this compound, TEM could be used to examine the ultrastructure of the particles, assess their crystallinity, and identify any smaller, nanoscale features or impurities. It is particularly useful for analyzing nanoparticles, with a resolution capable of imaging features down to 0.1 nm. measurlabs.com
Together, these microscopic techniques provide a detailed picture of the solid-state structure of this compound, complementing the molecular information obtained from spectroscopy.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) has been employed in studies involving Brilliant Black BN, primarily to characterize the surfaces of materials where the dye is present, rather than analyzing the topography of the compound itself. Research in this area often focuses on the application of the dye or its interaction with various substrates.
For instance, in the development of microfluidic devices, AFM was used to study the surface topography of nanogrooves created in Norland Optical Adhesive 81 (NOA81). knowde.com In this study, a solution of Brilliant Black BN was used to test the leak-proof nature of the fabricated device. knowde.com The AFM analysis focused on the fidelity of the pattern transfer process, measuring the periodicity and height of the nanostructures on both the PDMS mold and the transferred NOA81 film. knowde.comaip.org
Table 1: AFM Topographical Data of Nanogrooved Surfaces (Related to Brilliant Black BN Application) knowde.com
| Sample | Measured Periodicity (nm) | Measured Ridge Height (nm) |
|---|---|---|
| PDMS Mold (Case 1) | 1000.0 ± 5.0 | 89.2 ± 3.4 |
| NOA81 Transfer (Case 1) | 993.0 ± 5.0 | 83.3 ± 4.2 |
| PDMS Mold (Case 2) | 979.0 ± 8.0 | 91.3 ± 0.7 |
| NOA81 Transfer (Case 2) | 971.0 ± 0.5 | 78.1 ± 1.8 |
Data from a study where Brilliant Black BN was used as a testing agent for device integrity. knowde.com
In other research, AFM has been utilized to investigate the surface morphology of composite materials and coatings that incorporate or interact with dyes. science.govscience.gov For example, studies on photocatalytic degradation of dyes use AFM to assess the surface roughness and grain size of the catalyst coatings. specialchem.com While these studies mention Brilliant Black BN as a target for degradation, the AFM data pertains to the catalyst's surface, not the dye. specialchem.com
Scanning Electron Microscopy (SEM) for Morphology and Elemental Distribution (SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful technique for examining the morphology and elemental composition of materials. In the context of this compound, these methods have been applied to analyze systems where the dye is a component or a target molecule.
In studies focused on the photocatalytic degradation of Food this compound, SEM has been used to characterize the morphology of the photocatalysts, such as TiO2 and ZnO nanoparticles. mdpi.comresearchgate.netmdpi.com For example, SEM images revealed the structure of TiO2-SiO2 supports used for the adsorption of Food this compound to create hybrid pigments. researchgate.netresearchgate.net Similarly, the morphology of various nanocomposites developed for dye degradation or removal has been investigated using SEM. science.gov One study on the degradation of Direct Black BN utilized SEM to observe the composition and topography of the catalyst. bohrium.com
While direct SEM-EDX analysis of pure this compound powder is not extensively detailed in the reviewed literature, the technique is crucial in application-based research. For instance, in the development of novel tattoo inks, SEM was used to view the internal structure of freeze-dried samples containing Brilliant this compound. googleapis.com Furthermore, elemental mapping via EDX has been employed to confirm the presence and distribution of elements within composite materials designed for environmental remediation of dyes like Brilliant Black BN. mdpi.comresearchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) for Microcrystal Structure and Particle Size Distribution
High-Resolution Transmission Electron Microscopy (HRTEM) provides detailed information on the crystalline structure and particle size of materials at the nanoscale. Its application in research involving this compound has been focused on the characterization of nanomaterials used for the dye's degradation or as composite fillers.
Studies on photocatalysis have utilized HRTEM to determine the crystallite size and structure of catalysts. For example, in the development of F, Sm3+ co-doped TiO2 photocatalysts for the degradation of Brilliant Black BN, HRTEM confirmed that the crystallite sizes of the synthesized materials ranged from 12–19 nm. researchgate.net In another study, HRTEM was used to evaluate the structural properties of photocatalysts designed to degrade Food this compound. glentham.comknowde.com The analysis confirmed the particle size of ZnO nanoparticles to be around 14 nm and TiO2 nanoparticles to be around 30 nm. mdpi.com
Specific research detailing the microcrystal structure and particle size distribution of the pure, isolated this compound compound is limited. The existing literature primarily applies HRTEM to the inorganic or polymeric nanoparticles that interact with the dye, providing insights into the materials used in these processes rather than the dye molecule's solid-state structure. science.govglentham.com
Advanced Separation Science and Chromatographic Techniques
Liquid Chromatography (LC) for Mixture Resolution and Purity Assessment
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the cornerstone for the analysis of this compound (Brilliant Black BN). researchgate.netnih.gov These techniques are extensively used for the identification, separation, and quantification of the dye in various matrices, especially in foodstuffs. researchgate.netrsc.org
HPLC methods, often coupled with photodiode array (PDA) or diode-array detection (DAD), allow for the effective resolution of Brilliant Black BN from other synthetic colorants and from impurities. researchgate.netrsc.org A study analyzing ten synthetic colors in food and drink samples utilized a UHPLC-DAD method with an Agilent Poroshell 120 HPH-C18 column, achieving excellent separation within 20 minutes. aip.orgresearchgate.net
The purity of commercial Brilliant Black BN can be assessed, as it may contain subsidiary coloring matters and uncolored components like sodium chloride and sodium sulfate (B86663). rsc.org JECFA specifications mandate that the total coloring matters, calculated as the tetrasodium (B8768297) salt, should not be less than 80%. rsc.org HPLC is the designated method for determining these subsidiary coloring matters and other organic compounds. rsc.org
Table 2: Chromatographic Conditions and Performance for this compound (E151) Analysis aip.orgresearchgate.net
| Parameter | Value |
|---|---|
| Column | Agilent Poroshell 120 HPH-C18 (100 mm × 3.0 mm, 2.7 µm) |
| Detection Wavelength | 575 nm |
| Limit of Detection (LOD) | 0.020 mg L⁻¹ |
| Limit of Quantification (LOQ) | 0.066 mg L⁻¹ |
| Linear Range | 0.1–20 mg L⁻¹ |
| Correlation Coefficient (r²) | 0.9991 |
Data from a validated UHPLC-DAD method for the analysis of ten food colorants. aip.orgresearchgate.net
A specialized technique known as Bridge Ion Separation Technology (BIST™) has also been applied for the analysis of multi-charged species like Brilliant Black BN, which possesses four sulfonate groups. This method utilizes a multi-charged positive buffer and a high-organic mobile phase to achieve separation on a cation-exchange column.
Application of Molecularly Imprinted Polymers (MIPs) for Selective Separation and Enrichment
Molecularly Imprinted Polymers (MIPs) are synthetic materials with custom-made recognition sites for a specific target molecule, making them highly valuable for selective separation and enrichment. While the application of MIPs specifically for the selective extraction of this compound (Brilliant Black BN) is not widely documented in the available literature, the technology has been successfully applied to other azo dyes.
Research has demonstrated the synthesis of MIPs for the selective extraction of dyes like Sudan I from food samples. researchgate.net In one study, a fluorescent sensor based on MIPs was developed for the detection of Sudan I in chili powder. researchgate.net Another study developed a MIP-coated magnetic TiO2 nanocomposite for the degradation of Congo red, using methyl orange as a dummy template molecule. researchgate.net
The principle of molecular imprinting involves polymerizing functional monomers in the presence of a template molecule (in this case, the dye). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target molecule. This allows for the highly selective rebinding of the target analyte from a complex mixture.
Although specific research on MIPs for Brilliant Black BN is sparse, related techniques like solid-phase extraction (SPE) using various sorbents are common for the cleanup and concentration of this dye from food matrices before HPLC analysis. researchgate.netrsc.orgfda.gov For instance, SPE procedures using C18 silica (B1680970) or polyamide columns are frequently employed. researchgate.netrsc.org A Russian patent describes a sorbent containing isooctyl acrylates and styrene (B11656) derivatives capable of sorbing a group of dyes including Brilliant Black BN, though this is not a molecularly imprinted polymer. google.com The development of a dedicated MIP for this compound would represent a significant advancement for its selective and efficient extraction from complex samples.
Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of Chemical Compound Black 1
Oxidation-Reduction (Redox) Chemistry of "Black 1"
The redox chemistry of this compound is central to its transformation and degradation. The electron-rich aromatic system and the azo linkages are the primary sites for oxidative and reductive attacks.
The degradation of this compound is often initiated by electron transfer processes, leading to the formation of radical species. In oxidative systems, the reaction can be triggered by powerful oxidizing agents like hydroxyl radicals (•OH) or by photogenerated holes (h⁺) on a semiconductor photocatalyst surface. mdpi.comscience.gov These species can abstract an electron from the dye molecule, generating a dye radical cation as an initial reactive intermediate. researchgate.net
The primary targets for radical attack are the azo linkages and the aromatic rings. The cleavage of the azo bond is a critical step in the decolorization of the dye. Additionally, hydroxyl radicals can attack the naphthalene (B1677914) and benzene (B151609) rings, leading to hydroxylation and subsequent ring opening, which contributes to the complete mineralization of the dye into simpler inorganic molecules like CO₂, H₂O, and sulfate (B86663) ions. mdpi.com
Advanced Oxidation Processes (AOPs) are effective for the degradation of this compound. These methods rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals.
Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.gov This process has been shown to effectively decolorize and mineralize azo dyes. The photo-Fenton process enhances this reaction by using UV or visible light, which facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.
Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down the dye molecule. nih.gov The process can be enhanced by combining it with UV light (O₃/UV) or a catalyst (catalytic ozonation) to increase the production of hydroxyl radicals. mdpi.com In the photocatalytic ozonation of dyes, the synergistic effect of ozone and a photocatalyst leads to improved degradation and mineralization efficiency. mdpi.com
| Process | Catalyst/System | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| Photocatalysis | F, Sm³⁺ co-doped TiO₂ | 2.73 × 10⁻² min⁻¹ | Simulated solar irradiation | mdpi.com |
| Photocatalysis | Pristine TiO₂ | 6.6 × 10⁻³ min⁻¹ | Simulated solar irradiation | researchgate.net |
| Enzymatic Decolorization | Dermacoccus abyssi MT1.1T | Vmax = 137 mg/g cell/h; Km = 19 mg/L | 50 °C | science.govscience.gov |
The reductive cleavage of the azo bond is a major degradation pathway for this compound and other azo dyes. cambridgecommodities.com This reaction breaks the -N=N- double bond, typically yielding two primary aromatic amines. This transformation can be initiated by various chemical reducing agents (e.g., sodium dithionite) or facilitated by microbial enzymes, particularly azoreductases found in intestinal microflora and various other microorganisms. nih.govscbt.commdpi.com
This reductive transformation is fundamental to the metabolic fate of the dye. The water-solubilizing sulfonic acid groups on the resulting amine fragments generally ensure they are readily eliminated from biological systems. cossma.com The specific aromatic amines that would be formed upon the complete reductive cleavage of both azo bonds in this compound are derived from its constituent building blocks. Based on its chemical structure, the expected cleavage products are:
4-aminobenzenesulfonic acid (Sulfanilic acid)
1,7-diamino-8-hydroxynaphthalene-2,4-disulfonic acid
4-aminoacetanilide (via reduction of the second azo group and cleavage)
| Parent Moiety | Resulting Aromatic Amine |
|---|---|
| p-Sulfophenylazo group | 4-aminobenzenesulfonic acid (Sulfanilic acid) |
| Naphthylazo group | 1,7-diamino-8-hydroxynaphthalene-2,4-disulfonic acid |
| Acetamidophenyl group | 4-aminoacetanilide |
The electrochemical behavior of this compound has been investigated using techniques like cyclic voltammetry (CV), often in the context of developing sensitive analytical methods for its detection. researchgate.netresearchgate.net These studies reveal the redox characteristics of the dye at electrode surfaces.
The electrochemical process for azo dyes can involve either anodic oxidation or cathodic reduction. researchgate.net For this compound, studies on various modified electrodes demonstrate that it undergoes quasi-reversible redox processes. mdpi.com The oxidation typically involves the hydroxyl (-OH) group on the naphthalene ring, which can be converted to a ketone group, while the reduction involves the azo linkages. The azo group (-N=N-) can be reduced to a hydrazo group (-NH-NH-). researchgate.net The exact potential at which these reactions occur depends on the electrode material and the pH of the solution. For instance, studies on similar azo dyes show that the oxidation peak currents can be significantly enhanced using electrodes modified with nanomaterials, indicating the catalytic role of the electrode surface in the electron transfer process. researchgate.net
Hydrolytic and Solvolytic Reactions
Under typical environmental conditions, hydrolysis is not considered a primary degradation pathway for water-soluble azo dyes like this compound. cambridgecommodities.com The ether and amide bonds in such dyes are generally stable to hydrolysis in the pH range of 4 to 9. cambridgecommodities.com However, the stability can be influenced by temperature and the presence of other reactive species. For example, studies on the hydrothermal processing of biomass show that hydrolysis reactions are significant at elevated temperatures and pressures. researchgate.net While specific kinetic data for the hydrolysis of this compound is limited, its high stability in aqueous solutions under normal conditions is well-established. meghadyes.com
Photochemical and Radiolytic Transformations of "this compound"
Photochemical Transformations (Photolysis): Direct photolysis, which is the degradation of a molecule by the absorption of light alone, is a very slow process for this compound. The dye exhibits high stability to both visible and UV light when dissolved in pure water. cambridgecommodities.com This stability is a desired characteristic for a colorant. However, the rate of photodecomposition can be accelerated in the presence of natural substances like humic materials. cambridgecommodities.com
Photocatalytic Transformations: In contrast to direct photolysis, photocatalysis is a highly effective method for degrading this compound. This process involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon UV or solar irradiation, generates highly reactive oxygen species that degrade the dye. mdpi.comresearchgate.net Studies have shown that co-doping TiO₂ with elements like fluorine and samarium can significantly enhance its photocatalytic activity under solar light, achieving complete degradation of this compound in a few hours. mdpi.comresearchgate.net The degradation follows pseudo-first-order kinetics, and the process leads to a high degree of mineralization, converting the organic dye into inorganic products. mdpi.commdpi.com
Radiolytic Transformations: Radiolysis uses high-energy radiation, such as gamma rays or electron beams, to generate reactive radicals in solution (primarily hydrated electrons (e⁻aq), hydrogen atoms (H•), and hydroxyl radicals (•OH)) that can degrade pollutants. Studies on similar azo dyes using pulse radiolysis show that hydroxyl radicals react via both electron transfer and adduct formation. researchgate.net Hydrated electrons and hydrogen atoms, on the other hand, tend to react with the azo bond, forming a hydrazo radical, which is a key step in the reductive degradation pathway. researchgate.net This suggests that radiolysis would be an effective, albeit energy-intensive, method for the complete destruction of this compound.
Interactions with Other Chemical Species in Complex Matrices
The reactivity of Brilliant Black BN in complex chemical environments is a critical area of study, particularly concerning its stability and potential transformation into other compounds.
Complexation and Coordination Chemistry with Metal Ions
Brilliant Black BN can form complexes with metal ions, a characteristic that can be exploited for various applications, including the extraction of trace metals. For instance, it has been utilized as a chelating agent for the extraction of Arsenic (III) from water samples. researchgate.netresearchgate.net In this process, Brilliant Black BN forms a complex with the metal ion, which is then extracted using a surfactant-rich phase. researchgate.net The efficiency of this extraction is pH-dependent, with optimal results observed at a pH of 3. researchgate.net
The dye can also be converted to an aluminum lake, which has distinct applications and regulatory considerations. fao.org Some reports suggest that the dye may contain aluminum, which has raised concerns due to the potential for aluminum to act as a "metal solvent" and influence biological systems. altmeyers.orgfood-detektiv.de
The interaction with metal ions is also relevant in photocatalytic degradation processes. For example, studies have investigated the use of metal-doped titanium dioxide (TiO2) to enhance the degradation of Brilliant Black BN. mdpi.comscience.gov Specifically, N,Pt co-doped TiO2 has shown enhanced photocatalytic activity under visible light. science.gov The presence of metal ions can significantly influence the degradation pathways and efficiency.
Influence of Co-existing Ions (e.g., Chloride) on Reaction Kinetics and Mechanisms
The presence of other ions in a solution can significantly impact the reaction kinetics and degradation mechanisms of Brilliant Black BN. For example, in textile wastewater, high concentrations of sodium chloride (NaCl) can diminish the efficiency of decolorization processes. mdpi.com This is because at high chloride concentrations, less reactive chloride ion-radicals may form, which have a slower reaction rate compared to hydroxyl radicals that are typically responsible for degradation. mdpi.com
The degradation rate of Brilliant Black BN can also be influenced by the presence of other substances. In one study, the degradation was found to be significantly faster in the presence of ascorbic acid. researchgate.net The rate constants for the degradation of Brilliant Black BN were notably higher compared to other food colorants under similar conditions. researchgate.net
Formation of Reaction By-products and Degradation Intermediates
The degradation of Brilliant Black BN can proceed through various pathways, leading to the formation of several by-products and intermediates. A primary degradation mechanism for azo dyes like Brilliant Black BN is the reductive cleavage of the azo bonds (-N=N-). scbt.comcambridgecommodities.com This process can lead to the formation of aromatic amines. scbt.com
Studies on the metabolism of Brilliant Black BN have identified several metabolites. In rats, oral administration led to the detection of sulfanilic acid and 4-acetamido-1-naphthylamine-6- or 7-sulfonic acid in the urine, while the feces contained these metabolites along with traces of unchanged Brilliant Black BN, 1,4-diaminonaphthalene-6-sulfonic acid, and 8-acetamido-1-hydroxy-2-naphthylamine-3,5-disulfonic acid. inchem.org
In photocatalytic degradation processes, the breakdown of Brilliant Black BN is initiated by the attack of free radicals, which break the molecule into smaller, simpler, and non-toxic molecules. mdpi.com Complete photodegradation ultimately yields inorganic ions, carbon dioxide, and water. mdpi.com Ionic chromatography has been used to demonstrate the destruction of C-S, C-N, and azo bonds during microwave-induced degradation. science.gov
The table below summarizes some of the identified degradation products of Brilliant Black BN.
| Degradation Process | Identified By-products and Intermediates |
| Metabolism (in rats) | Sulfanilic acid, 4-acetamido-1-naphthylamine-6- or 7-sulfonic acid, 1,4-diaminonaphthalene-6-sulfonic acid, 8-acetamido-1-hydroxy-2-naphthylamine-3,5-disulfonic acid. inchem.org |
| Photocatalytic Degradation | Smaller, simpler non-toxic molecules; ultimately inorganic ions, CO2, and H2O. mdpi.com |
| Microwave-Induced Degradation | Destruction of C-S, C-N, and azo bonds confirmed. science.gov |
| General Azo Dye Degradation | Aromatic amines. scbt.com |
Advanced Material Science and Functional Applications of Chemical Compound Black 1
Development of Functional Materials and Composites
The versatility of compounds named "Black 1" is evident in their incorporation into a range of functional materials, from next-generation electronics to industrial colorants.
In the field of organic electronics, specific alternating polyfluorene (APFO) copolymers, designated APFO-Black 1 and APFO-Black 2, have been developed to enhance the performance of organic photovoltaic cells. researchgate.net The key objective in designing these materials is to achieve broad absorption across the visible spectrum, capturing a significant portion of solar irradiation to maximize photon capture. researchgate.net
APFO-Black 1 is synthesized via a Suzuki coupling reaction and is designed as a "black polymer" with an extended absorption range that reaches approximately 850 nm. researchgate.netresearchgate.net This broad absorption is crucial for improving the efficiency of bulk-heterojunction solar cells, where the polymer acts as the electron donor. researchgate.net In device fabrication, APFO-Black 1 has been paired with electron acceptor materials like made-in-china.commade-in-china.com-phenyl-C61-butyric acid methyl ester (PCBM). researchgate.net Research has demonstrated that solar cell devices utilizing APFO-Black 1 as the donor material can achieve a power conversion efficiency of 1.2%. researchgate.net These findings highlight the potential of designing polymers with extended absorption for creating more efficient organic electronic devices. researchgate.netsigmaaldrich.com
Table 1: Performance of Organic Photovoltaic Devices Using APFO-Black Copolymers Data sourced from research on bulk-heterojunction solar cells. researchgate.net
| Polymer Donor | Electron Acceptor | Power Conversion Efficiency (PCE) |
| APFO-Black 1 | PCBM ranbarr.com or PCBM specialchem.com | 1.2% |
| APFO-Black 2 | PCBM ranbarr.com or PCBM specialchem.com | 1.5% |
In industrial applications, C.I. Pigment this compound (CAS 13007-86-8), also known as Aniline Black, is a high-performance organic pigment valued for its unique properties that distinguish it from standard carbon black. dayglo.in It is an azine-class pigment that provides a superior blue-black color tone and high blackness. dayglo.in Discovered around 1860, it is the oldest synthetic organic pigment and possesses strong tinting strength and light absorption capabilities. ranbarr.com
Pigment this compound is noted for its excellent durability, including outstanding lightfastness, weather resistance, and chemical stability, making it suitable for long-lasting applications. dayglo.in Unlike inorganic carbon black pigments, Aniline Black is non-conductive and antistatic. dayglo.in It is insoluble in water but can be dissolved in certain organic solvents, and it disperses well in xylene, methanol, and ethyl acetate. dayglo.in These characteristics make it a preferred choice in various industries, including the manufacturing of plastics, inks, and coatings. dayglo.inimaging.org For example, it is used for coloring polyethylene, PVC, polypropylene, and in artificial marble fillers. dayglo.in
Table 2: Physicochemical Properties of Pigment this compound (Aniline Black) Data based on typical product specifications. dayglo.in
| Property | Value |
| Chemical Name | Aniline Black |
| C.I. Number | 50440 |
| Chemical Class | Azine |
| Color Shade | Blue-black |
| Density | 1.83 g/cm³ |
| Oil Absorption | 38 g/100g |
| pH | 3.5–5.0 |
| Particle Size | 0.3–2 μm |
The unique properties of Pigment this compound lend themselves to high-performance coating and ink formulations. made-in-china.com In the coatings industry, it is used in applications requiring very deep black colors, such as in amino alkyd resin paints and high-gloss piano finishes, where it provides a luxurious effect and smooth texture. dayglo.inranbarr.com Its high binder demand can produce desirable matt, velvety effects in certain paints. ranbarr.com The pigment's excellent weather resistance is particularly valuable for outdoor applications where durability and color stability are critical. dayglo.inranbarr.com
In the printing ink industry, Pigment this compound is used in rotogravure inks, thermal transfer inks, and other industrial inks. dayglo.inrsc.org Its high color strength and minimal light scattering contribute to producing sharp and vibrant black prints. dayglo.in Furthermore, novel black dyes, sometimes developed as alternatives to heavy-metal-containing colorants, are engineered for industrial ink-jet applications, offering superior light fastness and water fastness. scirp.org These advanced formulations are crucial as printing technology moves toward higher resolutions and speeds. scirp.org
Interfacial Chemistry and Adsorption Phenomena
In environmental science and water treatment research, the term "this compound" often refers to C.I. Acid this compound (C.I. 20470), an anionic dye used as a model pollutant to study adsorption processes. Understanding its interfacial behavior is key to developing effective remediation technologies.
The removal of Acid this compound from aqueous solutions is governed by several adsorption mechanisms, which depend on the nature of the adsorbent material and the solution's chemistry. nih.gov The process involves the movement of the dye molecules from the liquid phase to the surface of a solid adsorbent. nih.gov
Key mechanisms identified in the adsorption of Acid this compound include:
Electrostatic Interactions : As an anionic dye, Acid this compound carries a negative charge in solution. Adsorbents with positively charged surfaces, such as certain modified clays (B1170129) or chitosan-based materials at acidic pH, can effectively remove the dye through strong electrostatic attraction. researchgate.netmdpi.com The pH of the solution is a critical factor, as it influences the surface charge of both the adsorbent and the dye molecule. nih.gov
Complexation and Ion Exchange : In systems containing metal ions, Acid this compound can form complexes, which can enhance its adsorption. For instance, studies on the co-adsorption of Acid this compound and copper (II) ions onto a hyper-crosslinked resin showed that the presence of the dye markedly enhanced the adsorption of the metal, and vice-versa, suggesting a complex-adsorption mechanism. dokumen.pub The sulfonic groups on the dye molecule can act as binding sites for metal ions. dokumen.pub
Hydrogen Bonding and Other Interactions : Hydrogen bonding can occur between the functional groups on the dye molecule (such as amino or hydroxyl groups) and the surface of the adsorbent. mdpi.com In some cases, physical adsorption driven by van der Waals forces and pore-filling within porous adsorbents also contributes to the removal process. nih.govmdpi.com
Significant research has focused on creating new and efficient materials for removing Acid this compound from wastewater. bohrium.comtandfonline.com The goal is to develop adsorbents with high selectivity, large adsorption capacity, and good reusability. bohrium.com
Examples of novel adsorbent materials include:
Nanoadsorbents and Nanocomposites : Materials at the nanoscale offer a high surface-area-to-volume ratio, providing more active sites for adsorption. tandfonline.com BiOX (X = I or Cl) modified Na-K2Ti6O13 nanocomposites have been developed as a visible-light-active photocatalyst for the degradation of Acid this compound.
Modified Natural Polymers : Natural polymers like cellulose (B213188) and chitosan (B1678972) are abundant, low-cost, and biodegradable. researchgate.net These polymers can be chemically modified to enhance their adsorption capabilities. A cellulose-based amide-functionalized porous adsorbent demonstrated a very high maximum adsorption capacity of 751.8 mg/g for Acid this compound. Hydrogels made from chitosan and nanoparticles have also been investigated, with their porous structure allowing for good diffusion and capture of the dye. mdpi.com
Modified Clays and Zeolites : Natural materials like clinoptilolite and synthetic zeolites have been studied for their ability to adsorb Acid this compound. bohrium.com Their performance can be enhanced through various modification techniques to improve surface area and functionality.
Table 3: Adsorption Capacities of Various Novel Adsorbents for Acid this compound A compilation of findings from different research studies.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
| Cellulose-based amide-functionalized porous adsorbent | 751.8 | |
| Hyper-crosslinked resin (HPCR) | --- | dokumen.pub |
| Natural Clinoptilolite (CLIN) | --- | bohrium.com |
| Synthetic NaP1 Zeolites | --- | bohrium.com |
| Chitosan/Carbon Nanoflowers Hydrogel | --- | mdpi.com |
Adsorption Isotherm and Kinetic Modeling for "this compound" Removal
The removal of "this compound" from aqueous solutions is a significant area of research, often focusing on adsorption due to its efficiency and the potential for using low-cost adsorbent materials. usm.my The study of adsorption isotherms and kinetics is crucial for understanding the mechanisms of dye removal and for designing effective treatment systems. mdpi.com
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent material at a constant temperature. mdpi.com The Langmuir and Freundlich models are the most commonly applied isotherms to analyze this relationship. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface. mdpi.comresearchgate.net
Kinetic modeling is employed to determine the rate at which the dye is removed from the solution and to understand the controlling mechanism of the adsorption process. usm.my The pseudo-first-order and pseudo-second-order models are frequently used. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, whereas the pseudo-second-order model indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. usm.mynih.gov
Detailed research findings from various studies on the adsorption of "this compound" (Brilliant Black BN) are presented below, showcasing the application of these models to different adsorbent materials.
One study investigating the removal of Brilliant Black (BB) dye using a chitosan-lignin-titania nanoadsorbent found that the adsorption data followed the Freundlich isotherm. researchgate.net The kinetic data in this research were best described by the pseudo-second-order model. researchgate.net The monolayer adsorption capacity, calculated using the linear Langmuir isotherm, was determined to be 15.8 mg/g at 25 °C. researchgate.net
Another study focused on the use of a chitosan/activated carbon (CS/AC) composite for the adsorption of Brilliant Black BN dye. usm.my The research reported that the Temkin model best described the equilibrium data for the removal of the dye. usm.my For the kinetic analysis, the pseudo-first-order model was found to provide the best fit for the adsorption process onto the composite films. usm.my
The following interactive table summarizes the parameters of adsorption isotherm and kinetic models from a study on the removal of a similar azo dye, Reactive Black 5, using bentonite (B74815) clay, which provides a comparative perspective. The data showed a better fit to the Freundlich isotherm over the Langmuir, suggesting a heterogeneous surface. The kinetics were well-described by the pseudo-second-order model, indicating chemisorption as the primary mechanism. mdpi.com
Table 1: Adsorption Isotherm and Kinetic Model Parameters for Reactive Black 5 Adsorption onto Bentonite Clay. mdpi.com
Catalytic and Electrocatalytic Functions of "this compound"-Derived Materials
Beyond its role as a pollutant to be removed, the chemical structure of "this compound" and similar dye molecules can be utilized as a precursor for the synthesis of advanced functional materials, particularly carbon-based catalysts and electrocatalysts. mdpi.comresearchgate.net The process typically involves the carbonization of the dye, often in the presence of other materials, to create porous, high-surface-area carbons that can be doped with heteroatoms (like nitrogen and sulfur, which are present in the "this compound" molecule). mdpi.comresearchgate.net These derived materials exhibit promising properties for various catalytic and electrocatalytic applications. european-mrs.comresearchgate.net
Biomass and other organic molecules are increasingly being explored as precursors for carbon catalysts due to their abundance and sustainability. mdpi.commdpi.com The resulting carbon materials often possess hierarchical porous structures and large specific surface areas, which are crucial for providing active sites and facilitating mass transfer in catalytic reactions. mdpi.com The inherent heteroatoms in molecules like "this compound" can become incorporated into the carbon lattice during synthesis, creating doped carbon materials. researchgate.net Nitrogen-doping, for instance, can modify the electronic structure of carbon, enhancing its conductivity and creating more active sites for reactions like the oxygen reduction reaction (ORR), which is vital for fuel cells and metal-air batteries. mdpi.comresearchgate.net
Recent research has demonstrated the potential of materials derived from various organic precursors in electrocatalysis. For example, a study on the electrocatalytic oxidative decarboxylation of succinic acid (derived from food waste) to produce ethylene (B1197577) highlighted the importance of the carbon electrode's structure. acs.org It was found that a high degree of ordering in the carbon material was beneficial for the reaction. acs.org
In the context of dye degradation, materials derived from or used in conjunction with "this compound" can act as photocatalysts. For instance, lignin-modified graphitic carbon nitride nanotubes have been used for the photocatalytic degradation of Brilliant Black BN. researchgate.net Another study showed that N,Pt co-doped TiO2 exhibited enhanced photodegradation efficiency for Brilliant Black dye under visible light. science.gov
Furthermore, composite materials are being developed for electrocatalytic applications. One such example is the creation of lead dioxide-graphitic carbon nitride composites for the electrochemical degradation of Reactive Black 5 dye. mdpi.com These materials have shown high efficiency in removing the dye from water through electrochemical oxidation. mdpi.com The development of such materials points to a broader strategy of transforming potential pollutants into valuable resources for environmental remediation and energy applications. european-mrs.comacs.org
The following table lists the chemical compounds mentioned in this article.
Table 2: Chemical Compounds Mentioned in the Article.
Environmental Chemistry and Remediation Strategies for Chemical Compound Black 1
Environmental Transformation and Persistence Pathways
The environmental persistence of Black 1 is influenced by its complex aromatic structure and the stability of its azo bonds. Its transformation in the environment is a multifaceted process involving both biotic and abiotic pathways.
Degradation in Aqueous and Solid Matrices (e.g., soil, wastewater)
The degradation of this compound in environmental matrices such as soil and wastewater is primarily governed by microbial activity. Under anaerobic conditions, the principal degradation pathway is the reductive cleavage of the azo bond (-N=N-). This process, often facilitated by microbial azoreductases, results in the formation of smaller, colorless, and potentially hazardous aromatic amines. While generally stable under aerobic conditions, the aromatic amines produced during anaerobic degradation can be further mineralized by aerobic microorganisms.
In soil environments, the fate of this compound is influenced by factors such as microbial population, soil composition, and redox potential. The mobility and bioavailability of the dye can be affected by adsorption to soil organic matter and clay particles. In wastewater treatment plants, conventional aerobic processes are often ineffective in completely degrading the dye. A sequential anaerobic-aerobic treatment approach is generally more effective, where the initial anaerobic stage facilitates the cleavage of the azo bond, followed by an aerobic stage for the degradation of the resulting aromatic amines.
A proposed degradation pathway for Brilliant Black by the microorganism Dermacoccus abyssi has been documented, highlighting the role of specific bacterial strains in the bioremediation of this dye.
Influence of Environmental Parameters on "this compound" Stability
The stability of this compound in the environment is subject to various physicochemical parameters:
pH: Azo dyes like this compound are generally stable across a wide pH range. However, extreme pH conditions can influence the dye's chemical structure and its interaction with other environmental components.
Light: Photodegradation, or the breakdown of the dye by light, is a possible abiotic degradation pathway for this compound. However, this process is generally considered to be slow for azo dyes in the absence of a photocatalyst. The intensity and wavelength of light can influence the rate of photodegradation.
Advanced Technologies for "this compound" Removal from Aqueous Systems
Conventional wastewater treatment methods often fall short in completely removing recalcitrant dyes like this compound. Consequently, advanced technologies focusing on oxidative degradation and efficient adsorption have been developed.
Oxidative Processes for Decolorization and Chemical Oxygen Demand Reduction
Advanced Oxidation Processes (AOPs) are highly effective in degrading complex organic molecules like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye, leading to its decolorization and a reduction in Chemical Oxygen Demand (COD).
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV light in the photo-Fenton process, which promotes the regeneration of Fe²⁺ and the generation of additional radicals.
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecule or decompose to form hydroxyl radicals.
Photocatalysis: This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. These, in turn, react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade the dye.
The table below summarizes the efficiency of various AOPs on dyes, providing an indication of their potential for this compound removal.
| Advanced Oxidation Process | Target Dye (as an analogue) | Decolorization Efficiency (%) | COD Reduction (%) | Reference Conditions |
| Fenton | Reactive Black 5 | ~90 | ~60 | pH 3, [Fe²⁺] and [H₂O₂] dependent |
| Photo-Fenton | Reactive Black 5 | >95 | >75 | pH 3, UV irradiation |
| Ozonation | Reactive Dyes | 80-100 | 40-70 | pH dependent |
| Photocatalysis (TiO₂) | Brilliant Green | >90 | - | UV/Visible light, catalyst loading dependent |
Adsorption-Based Removal Strategies and Material Efficacy
Adsorption is a widely used technique for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
Activated Carbon: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. It can efficiently remove a broad spectrum of dyes, including this compound.
Biochar: Produced from the pyrolysis of biomass, biochar is a low-cost and sustainable adsorbent. Its surface chemistry and porosity can be tailored to enhance the adsorption of specific dyes.
Natural Adsorbents: Various natural materials, such as agricultural wastes (e.g., fruit peels, sawdust) and clays (B1170129), have been investigated as low-cost alternatives to activated carbon for dye removal.
The table below presents the adsorption capacities of different materials for E151 and other relevant dyes.
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference Conditions |
| Biochar | E151 | Data not specified | pH 2, 25°C |
| Activated Carbon | Methylene Blue (analogue) | 200-500 | pH, temperature, and adsorbent type dependent |
| Orange Peel | Anionic Dyes (analogue) | ~100 | pH 2 |
| Banana Peel | Anionic Dyes (analogue) | ~90 | pH 2 |
Integrated Physicochemical and Biological Treatment Systems
To achieve complete mineralization of this compound and its degradation byproducts, integrated systems that combine physicochemical and biological treatment methods are often employed. A common approach involves using a physicochemical process, such as an AOP or adsorption, as a pre-treatment step to decolorize the effluent and break down the complex dye structure. This pre-treatment enhances the biodegradability of the wastewater, which can then be effectively treated by a subsequent conventional biological process to remove the remaining organic load and mineralize the intermediate products. This sequential approach offers a more robust and cost-effective solution for the complete remediation of wastewater containing this compound.
Computational Chemistry and Theoretical Modeling of Chemical Compound Black 1
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like Brilliant Black 1. psu.edu DFT allows for the determination of the electronic structure, which is fundamental to understanding the molecule's behavior. slideshare.netlibretexts.org
The electronic properties of azo dyes are of significant interest. DFT studies on related azo dyes have shown that these molecules' reactivity can be effectively determined using this method. psu.edu Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. psu.eduwikipedia.org For instance, a study on the azo dye Reactive Violet 5R revealed a small energy gap of 2.94 eV, indicating a less stable and more reactive system. psu.edu
The electronic structure of Brilliant this compound, with its extensive system of conjugated double bonds and aromatic rings, is complex. researchgate.net The delocalization of π-electrons across the azo linkages (–N=N–) and naphthalene (B1677914) rings is responsible for its characteristic color. chemistry-teaching-resources.com DFT calculations can precisely map the electron density distribution and identify the molecular orbitals involved in electronic transitions. The HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions. mdpi.com
Theoretical calculations on various azo dyes have demonstrated that the choice of DFT functional and basis set is critical for accurately predicting properties like UV-visible absorption spectra. psu.edunih.gov Functionals such as B3LYP are commonly employed for this class of molecules. psu.eduacs.org These calculations can also help in understanding the distribution of electrostatic potential, highlighting the electrophilic and nucleophilic sites within the molecule, which are prone to chemical attack. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for Azo Dyes Calculated via DFT This table presents representative data from DFT studies on various azo dyes to illustrate the typical parameters obtained. Specific values for Brilliant this compound would require a dedicated computational study.
| Parameter | Typical Value Range for Azo Dyes | Significance |
|---|---|---|
| $E_{HOMO}$ (eV) | -6.0 to -5.0 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| $E_{LUMO}$ (eV) | -3.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 2.0 to 4.0 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. psu.edu |
| Dipole Moment (Debye) | 1.0 to 10.0 | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. |
Molecular Dynamics Simulations of "this compound" Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of Brilliant this compound and its interactions with other molecules or surfaces over time. These simulations can provide insights into how the dye molecule behaves in different environments, such as in aqueous solutions or in the presence of biological macromolecules.
In the context of its use as a food additive, MD simulations could be employed to model the interaction of Brilliant this compound with proteins or other biological components. Such studies would help in understanding the potential for binding and the nature of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that govern these associations. The highly charged nature of Brilliant this compound, due to its four sulfonate groups, suggests that electrostatic interactions would play a significant role in its binding to charged molecular surfaces. researchgate.netnih.gov
Reaction Pathway and Kinetic Modeling of "this compound" Transformations
The transformation of Brilliant this compound, particularly its degradation, can be investigated through reaction pathway and kinetic modeling. This is of particular interest for understanding its environmental fate and for developing effective decolorization technologies. Azo dyes are known to be susceptible to degradation under certain conditions, often involving the cleavage of the azo bond. acs.org
Computational methods, again relying on DFT, can be used to model the potential energy surfaces of proposed reaction mechanisms. acs.org For instance, the oxidative degradation of azo dyes by hydroxyl radicals has been studied theoretically. acs.org These studies compare the energetic favorability of different reaction pathways, such as the cleavage of the C-N bond versus the N=N bond, to determine the most likely degradation mechanism. acs.org The transition states for these reactions can be located, and the activation energies can be calculated, providing a quantitative measure of the reaction kinetics.
Modeling can also elucidate the role of the solvent in the reaction mechanism. acs.org By incorporating solvent effects, for example through the use of implicit solvent models like the Polarizable Continuum Model (PCM), a more accurate picture of the reaction in an aqueous environment can be obtained. psu.edu
Prediction of Structure-Reactivity Relationships in "this compound" Analogues
By systematically studying the computational data of Brilliant this compound and its analogues, it is possible to establish structure-reactivity relationships. This involves correlating changes in the molecular structure with changes in reactivity and other properties. For example, by modifying the substituents on the naphthalene rings of the Brilliant this compound structure, one could computationally predict how these changes would affect the HOMO-LUMO gap, the absorption spectrum, and the susceptibility to degradation.
Studies on other series of azo dyes have shown that the nature of donor and acceptor groups within the molecule significantly influences its electronic and optical properties. mdpi.com For instance, the addition of electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby altering the color and reactivity of the dye. mdpi.com This predictive capability is highly valuable for the rational design of new dyes with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of analogues. These models use calculated molecular descriptors (such as those from DFT) to build a statistical relationship with an observed activity (e.g., toxicity, degradation rate). While specific QSAR models for Brilliant this compound analogues are not documented in the reviewed literature, the methodology is a standard approach in computational toxicology and materials science.
Future Research Directions and Emerging Trends for Chemical Compound Black 1
Synthesis of Next-Generation Analogues with Tailored Reactivity
The development of new molecules based on the core structures of "Black 1" compounds is a key area of research, aimed at enhancing performance and creating novel functionalities.
Sulphur this compound Analogues for Advanced Applications: Significant research is underway to modify Sulphur this compound for high-tech applications. For instance, novel polycyclic dyes have been developed by oxidizing C.I. Solubilized Sulphur this compound, followed by a cation exchange with specific long-chain alkyl ammonium (B1175870) salts. imaging.org This process yields analogues with superior solubility in alcoholic solvents and enhanced light fastness, making them suitable for specialized uses like ink-jet printing, surpassing traditional chromium complex dyes. imaging.org
Strategic Synthesis of Functional Analogues: While not direct analogues of a "this compound" compound, synthetic strategies for other complex molecules provide a roadmap for future work. The multi-stage synthesis of compounds like MRL-494 involves the careful assembly of building blocks to create a common scaffold, which is then functionalized to produce final products with specific biological activities. nih.gov A similar modular approach could be applied to the backbones of "this compound" dyes to create derivatives with tailored reactivity, solubility, or binding properties for targeted applications in materials science or diagnostics. Furthermore, the synthesis of hydantoin-based universal peptidomimetics, which relies on chemoselective condensation and cyclization, showcases methods for creating structurally diverse molecules from a common starting point, a strategy that could be adapted for dye chemistry. nih.govacs.org
The table below summarizes the development of a next-generation analogue of Sulphur this compound.
| Precursor Compound | Modification Process | Resulting Analogue | Key Improvement | Application |
| C.I. Solubilized Sulphur this compound | Oxidation and Cation Exchange | Polycyclic Alkyl Ammonium Salt | Enhanced solubility and light fastness | Ink-Jet Printing |
Exploration of "this compound" in Novel Applications
Researchers are exploring uses for "this compound" compounds far beyond their traditional roles in textiles and coloring.
Acid this compound in Biomedical and Forensic Science: Acid this compound (also known as Naphthol Blue Black) has found a niche in various scientific disciplines. It is utilized as a stain for proteins and nucleic acids in SDS-PAGE and on nitrocellulose membranes, such as in Western blotting. chemicalbook.com Its applications extend to histochemical studies and cell proliferation assays. chemicalbook.com In forensic science, it is used to detect blood present with latent fingerprints. chemicalbook.com Furthermore, its properties make it a useful indicator for protein separation in chromatography and electrophoresis analyses. researchgate.net
Sulphur this compound in Modern Manufacturing: Beyond its primary use in dyeing cotton, Sulphur this compound is employed in the bulk dyeing of paper, particularly for laminates. fibre2fashion.comnih.gov A significant emerging trend is the adaptation of Sulphur this compound for digital printing technologies. Novel formulations have been created to serve as heavy metal-free black colorants for industrial ink-jet applications, offering high light-fading resistance. imaging.org
"this compound" Compounds in Environmental Research: The persistence of dyes like Acid this compound in the environment has spurred research into their removal and degradation, turning them into subjects of environmental science studies. Research investigates the efficacy of materials like raw and expanded perlite (B1173460) for adsorbing Acid this compound from wastewater. nih.gov Such studies are crucial for developing new organic waste cleanup technologies and improving soil chemistry. nih.gov
The table below details the diverse applications of Acid this compound.
| Field | Application |
| Molecular Biology | Staining proteins and nucleic acids in electrophoresis (SDS-PAGE) and on membranes (Western blots) |
| Histology | Use in histochemical studies and cell proliferation assays |
| Forensic Science | Detection of blood in latent fingerprints |
| Analytical Chemistry | Indicator for protein separation in chromatography |
Advancements in In-Situ Characterization and Mechanistic Understanding
Understanding the precise mechanisms of how "this compound" compounds react, degrade, or interact with other materials is critical for optimizing their use and mitigating their environmental impact.
Mechanistic Studies of Acid this compound Degradation: Advanced oxidative and reductive processes are being studied to degrade Acid this compound. Research has determined the pseudo-first-order kinetics of its degradation through ozonation. researchgate.net In another approach, the rapid decolorization of Acid this compound was achieved using an in situ-generated green tea extract-iron (GTE-Fe) chelate under anaerobic conditions. nih.gov The mechanism was investigated using advanced spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which suggested that the degradation involves a nucleophilic attack facilitated by organometal chelation. nih.gov
Elucidating Biodegradation Pathways for Sulphur this compound: The biodegradation of Sulphur this compound by fungal strains such as Aspergillus sp. DS-28 is an active area of research. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to identify the intermediate products formed during degradation. mdpi.com This allows researchers to hypothesize the metabolic pathways, noting the breaking of carbon-sulfur and sulfur-sulfur bonds and the eventual oxidation of sulfur to sulfate (B86663). mdpi.com
Advanced In-Situ Spectroscopic Techniques: The complex interactions of molecules with surfaces or during reactions can be probed with sophisticated in situ methods. For example, in the study of metal-organic frameworks (MOFs), techniques like UV-visible diffuse reflectance, X-ray absorption spectroscopy (XAS), and Raman spectroscopy are employed to monitor electronic and structural changes during processes like activation and gas adsorption in real-time. rsc.org These powerful methods could be adapted to study the mechanisms of "this compound" dye adsorption onto substrates or to follow their catalytic degradation, providing a deeper level of mechanistic understanding.
The following table outlines identified degradation products of Sulphur this compound.
| Intermediate | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Chemical Formula | Proposed Structure |
| I1 | 4.626 - 5.057 | 244.0783 | C₁₂H₁₂N₄S | 2,3,8-triamino-10H-phenothiazine |
| I2 | 6.134 - 6.183 | 214.0565 | C₁₂H₁₀N₂S | 2-amino-10H-phenothiazine |
| I3 | 8.404 - 8.818 | 327.0049 | - | - |
Data from a study on the biodegradation of Sulphur Black by Aspergillus sp. DS-28. mdpi.com
Interdisciplinary Research Integrating "this compound" Chemistry with Other Scientific Fields
The study of "this compound" compounds increasingly lies at the intersection of multiple scientific disciplines, from materials science to environmental engineering and history.
Environmental and Materials Science: Research on the environmental fate of azo dyes like Acid this compound is inherently interdisciplinary. It combines dye chemistry with environmental science to assess toxicity and persistence, and with materials science to develop novel adsorbents like perlite or photocatalytic nanocomposites for remediation. researchgate.netnih.govresearchgate.net These efforts aim to create holistic and sustainable solutions for treating textile effluents and managing organic waste. nih.govresearchgate.net
Chemistry, Engineering, and Imaging Technology: The development of new dyeing systems and colorants requires collaboration across fields. For example, creating more sustainable and eco-friendly dyeing processes for Sulphur this compound involves chemical engineering, textile engineering, and environmental science. fibre2fashion.com Similarly, the formulation of Sulphur this compound analogues for ink-jet technology integrates polymer chemistry, materials science, and imaging technology to meet the demanding requirements of print quality and durability. imaging.org
History and Chemistry: An interdisciplinary approach combining history and chemistry has been used to study the development and use of synthetic dyes from the 19th and 20th centuries, including early black dyes like Aniline Black (Pigment this compound). openedition.org This research provides valuable context on the industrial, economic, and material history of these important chemical compounds. openedition.org
Integrating Chemistry with Education and Other Sciences: The principles of chemical research and discovery are being integrated into educational frameworks. Course-based Undergraduate Research Experiences (CUREs) are being designed as interdisciplinary platforms, allowing students from biology, chemistry, and computer science to engage in authentic research projects, fostering collaboration and scientific thinking. asm.org Furthermore, emerging theoretical work in physical chemistry, which connects molecular chemistry with concepts from spin glass physics, highlights the potential for novel fundamental findings through interdisciplinary research efforts. arxiv.org
Q & A
Q. How to conduct a meta-analysis of historical disparities in Black health outcomes?
- Methodological Answer : Use PRISMA guidelines for systematic literature reviews. Extract odds ratios and hazard ratios from cohort studies, adjusting for publication bias via funnel plots. Software like RevMan or STATA enables heterogeneity testing (I² statistic) .
Data Analysis and Presentation
Q. Best practices for visualizing racial disparity data in peer-reviewed journals?
- Methodological Answer : Use stratified bar charts or heatmaps to highlight subgroup variations (e.g., income by race and education). Avoid pie charts for multivariate data. Follow journal guidelines (e.g., Beilstein Journal’s requirements for figure clarity ).
Q. How to address missing data in studies with underrepresented Black cohorts?
- Methodological Answer : Apply multiple imputation techniques for quantitative data, ensuring MAR (Missing at Random) assumptions are tested. For qualitative gaps, use member checking to validate inferred meanings .
Ethical and Practical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
